molecular formula C19H20N6O4 B2807849 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide CAS No. 1396783-16-6

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide

Cat. No. B2807849
CAS RN: 1396783-16-6
M. Wt: 396.407
InChI Key: VIKPOAYKIZORJN-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.407. The purity is usually 95%.
The exact mass of the compound N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-isopropoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes for Contaminant Degradation

Advanced oxidation processes (AOPs) are a focal point of research for degrading recalcitrant compounds in the environment, including pharmaceuticals and personal care products. The study by Qutob et al. (2022) highlights the use of AOPs in breaking down acetaminophen, generating various by-products and examining their biotoxicity. This research underscores the importance of understanding chemical reactivity and the environmental impact of degradation products, which can be relevant when considering the breakdown of complex compounds like the one (Qutob et al., 2022).

Occurrence and Fate of Contaminants in Aquatic Environments

The presence and behavior of parabens, used as preservatives in various consumer products, have been studied by Haman et al. (2015). Their research into the detection, fate, and biodegradability of parabens in aquatic environments reflects concerns about emerging contaminants and their effects on ecosystems. Such studies are crucial for evaluating the environmental risks associated with synthetic compounds, providing a framework for assessing similar risks posed by other chemicals (Haman et al., 2015).

Novel Synthetic Opioids and Chemical Analysis

Sharma et al. (2018) delve into the chemistry and pharmacology of novel synthetic opioids, showcasing the complexity of chemical structures and their pharmacological effects. While focusing on opioids, this review exemplifies the challenges and opportunities in synthesizing and analyzing new chemical entities for therapeutic uses. Understanding the structural and functional aspects of synthetic compounds, including potential therapeutic agents, is critical for advancing pharmaceutical sciences (Sharma et al., 2018).

Synthesis and Antioxidant Evaluation of Isoxazolones

Research by Laroum et al. (2019) on the synthesis and antioxidant properties of isoxazolone derivatives illustrates the process of designing and evaluating compounds with potential biological activity. Such synthetic strategies and evaluations are essential in drug discovery and the development of new materials with specific functions, highlighting the importance of chemical synthesis techniques in creating compounds with desired properties (Laroum et al., 2019).

properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-12(2)29-16-9-3-13(4-10-16)18(27)21-14-5-7-15(8-6-14)25-19(28)24(22-23-25)11-17(20)26/h3-10,12H,11H2,1-2H3,(H2,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKPOAYKIZORJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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